Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate is a chemical compound that is widely used in scientific research. It is a versatile compound that has various applications in different fields of science.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

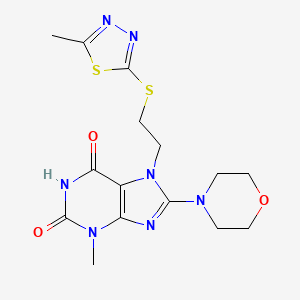

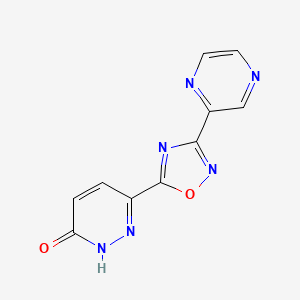

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The introduction of the tert-butyl group into heterocycles like [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines enhances their biological activity, making them potential candidates for drug discovery .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group’s introduction into organic molecules increases their lipophilicity, which is essential for passage through cell walls. This modification can lead to substantial improvements in the pharmacological properties of drugs, such as increased antimalarial activity .

Organic Synthesis Building Blocks

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate can be used to create building blocks for the synthesis of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, which are valuable in the development of new therapeutic agents .

Crystallography

The compound is also used in crystallography to synthesize complex molecules with unique structural frameworks. These synthesized molecules can be analyzed using X-ray diffraction to understand their crystal structure, which is vital for designing drugs with specific target interactions .

Catalysis

It finds application in catalysis, particularly in reactions involving the methylation of unactivated alkyl halides and acid chlorides. This is crucial for the development of methylated alkanes and ketones, which have various industrial and pharmaceutical applications .

Bioactive Compound Synthesis

The tert-butyl group’s introduction into molecules like 2,4-di-tert-butylphenol has been shown to modulate the expression of genes involved in inflammatory responses. This suggests its use in synthesizing compounds with potential anti-inflammatory properties .

DNA Intercalating Agents

Compounds synthesized using tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate can act as DNA intercalating agents. These agents are significant in the study of genetic material and can have applications in antiviral therapies and cancer treatment due to their ability to interact with DNA .

Enhancement of Biological Activity

The introduction of the tert-butyl group into certain heterocycles has been reported to substantially enhance their biological activity. This chemical modification is a strategic approach in medicinal chemistry to increase the efficacy of potential drug candidates .

Propiedades

IUPAC Name |

tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2/c1-11(2,3)8(7-9(13)14)10(15)16-12(4,5)6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIHFRKRAXTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=C(Cl)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)

![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)